molecular formula C11H10N2O B1337422 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one

Cat. No.: B1337422
M. Wt: 186.21 g/mol
InChI Key: FATNUJIDKOPJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one (CAS: 198141-12-7) is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. This brown, crystalline powder is characterized by a melting point of 265°C (with decomposition) and a purity of 98% . It belongs to the class of pyridoindoles, also known as carbolines, which are scaffolds formed by the fusion of a pyridine ring with an indole ring. This structural motif is found in various natural alkaloids and is of significant interest in medicinal and photophysical chemistry . The pyrido[3,2-b]indole core structure is a key pharmacophore in drug discovery. Related compounds based on this and similar indole-based frameworks have been investigated for a wide range of biological activities, underscoring the research value of this structural class . For instance, patents cover 5H-pyrido[3,2-b]indole compounds for use as antineoplastic (anti-cancer) agents . Furthermore, molecular hybridization approaches using related β-carboline (pyrido[3,4-b]indole) structures have successfully generated compounds with potent anti-leishmanial activity, demonstrating the potential of this chemotype in infectious disease research . From a fundamental science perspective, the δ-carboline (5H-pyrido[3,2-b]indole) system presents interesting photophysical properties due to the presence of both pyrrolic and pyridinic nitrogen atoms, making it a subject of study in spectroscopic research . This product is intended for research and development purposes only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,2-b]indol-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-5-1-3-7-10(9)11-8(13-7)4-2-6-12-11/h2,4,6,13H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATNUJIDKOPJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5h,6h,7h,8h,9h Pyrido 3,2 B Indol 9 One and Its Analogues

Cycloaddition Reactions in Pyridoindole Synthesis

Cycloaddition reactions are powerful, atom-economical methods for the construction of cyclic and heterocyclic systems. They allow for the rapid assembly of complex molecular architectures from relatively simple starting materials, often with high stereocontrol.

Intramolecular Imino-Diels–Alder Reactions for Pyridoindole Formation

The intramolecular imino-Diels–Alder reaction is a key strategy for synthesizing nitrogen-containing heterocyclic compounds. This reaction involves a [4+2] cycloaddition where an imine acts as the dienophile or part of the diene system within the same molecule. This approach is particularly effective for constructing fused ring systems like those found in pyridoindoles. The reaction proceeds by tethering a diene and an imine, which upon thermal or Lewis acid-catalyzed activation, undergo cyclization to form a polycyclic product. The stereochemical outcome of the reaction can often be controlled by the geometry of the tether and the reaction conditions. For example, the synthesis of pyridoacridines, which share a similar fused heterocyclic core, has been achieved through an intramolecular aza-Diels–Alder cycloaddition of an α,β-unsaturated hydrazone to a quinone. rsc.org

Three-Component 1,3-Dipolar Cycloadditions to Access Fused Pyridoindole Systems

Three-component 1,3-dipolar cycloadditions provide a convergent and efficient route to highly functionalized heterocyclic systems. This methodology involves the in situ generation of a 1,3-dipole, which then reacts with a dipolarophile. In the context of indole (B1671886) synthesis, this often involves the reaction of an isatin (B1672199) derivative with an amino acid to form an azomethine ylide (the 1,3-dipole), which is then trapped by a third component, the dipolarophile. nih.gov

This strategy has been successfully employed to access diverse N-fused pyrrolidinyl spirooxindoles, which are structurally related to pyridoindoles. nih.gov The reaction of isatins, α-amino acids, and various dipolarophiles can be controlled to produce specific regio- and diastereoisomers. nih.govresearchgate.net For instance, a catalyst-free, three-component 1,3-dipolar cycloaddition of isatins, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (THPI), and (E)-3-(2-nitrovinyl)-indoles has been developed to rapidly access functionalized β-tetrahydrocarboline-fused spirooxindoles with excellent yields and diastereoselectivities. mdpi.com

EntryIsatin Derivativeα-Amino AcidDipolarophileYield (%)Diastereomeric Ratio (dr)
1IsatinL-ProlineN-Ethylmaleimide94>99:1
26-BromoisatinL-ProlineN-Ethylmaleimide94>99:1
3IsatinSarcosineMethylene Indolinone8817:1
45-ChloroisatinL-ProlineN-Phenylmaleimide9120:1

This table presents selected results from three-component 1,3-dipolar cycloaddition reactions to form spirooxindole systems, demonstrating the efficiency and selectivity of this method. nih.govmdpi.com

Fischer Indolization and its Derivatives for Pyridoindole Scaffolds

The Fischer indolization is a classic and robust method for the synthesis of indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. Modified versions of this reaction are pivotal in creating more complex, fused indole systems.

Synthesis of Thieno[3,2-b]indoles via Modified Fischer Indolization

The thieno[3,2-b]indole scaffold, an analogue of pyrido[3,2-b]indole where a thiophene (B33073) ring replaces the pyridine (B92270) ring, is of significant interest in materials science. nih.gov The Fischer indole synthesis is a highly convenient and effective method for preparing these compounds due to the wide availability of substrates and straightforward procedures. nih.gov

A one-pot procedure using a modified Fischer indolization is employed to synthesize 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates. nih.gov This highlights the adaptability of the Fischer indolization for constructing complex, fused heteroaromatic systems. The reaction's versatility allows for the synthesis of a variety of substituted thieno[3,2-b]indole derivatives.

CompoundStarting MaterialYield (%)Melting Point (°C)
2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoleCorresponding Arylhydrazine86284–285
13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indoleCorresponding Arylhydrazine46249–250

This table showcases the synthesis of thieno[3,2-b]indole analogues via the Fischer indolization, indicating the yields and physical properties of the products. nih.gov

Metal-Catalyzed Coupling Reactions in Pyridoindole Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing powerful tools for the synthesis of complex aromatic and heteroaromatic compounds.

Palladium-Catalyzed Amination and Arylation Strategies

Palladium-catalyzed amination (Buchwald-Hartwig amination) and arylation reactions are cornerstone methods for constructing N-aryl amines and related heterocyclic structures. researchgate.net These reactions are critical for the final steps in the synthesis of pyridoindoles, often involving the formation of a key C-N bond to close the final ring.

A novel and efficient strategy for the synthesis of carbolines, which are isomers of pyridoindoles, utilizes a sequence of palladium-catalyzed amination followed by an intramolecular arylation. rsc.org In this approach, an initial intermolecular Buchwald-Hartwig amination between an aminopyridine and an iodobenzene (B50100) derivative forges the N-aryl bond. The resulting anilinopyridine, containing an ortho-bromo substituent, then undergoes a second, intramolecular palladium-catalyzed arylation to construct the final ring of the carboline system. rsc.org This sequential strategy offers a flexible and powerful route to this class of fused N-heterocycles. The development of new phosphine (B1218219) ligands has further expanded the scope of these reactions, allowing for the amination of aryl chlorides and bromides with aqueous ammonia, which is a more convenient and inexpensive nitrogen source. nih.gov

Reaction TypeSubstratesCatalyst SystemProduct Type
Intermolecular AminationAminopyridine, IodobenzenePd(OAc)₂, BINAPAnilinopyridine
Intramolecular Arylationortho-Bromo-anilinopyridinePd(OAc)₂, P(t-Bu)₃Carboline
Amination with Aqueous NH₃Aryl Chloride/BromidePd precatalyst, KPhos ligandPrimary Arylamine

This table summarizes palladium-catalyzed reactions used in the construction of pyridoindole-related scaffolds, detailing the type of reaction, substrates, and resulting products. rsc.orgnih.gov

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization reactions are a cornerstone in the synthesis of isoquinoline (B145761) and related heterocyclic systems, including pyridoindolones. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the final ring system under acidic conditions.

The Pomeranz–Fritsch reaction is a well-established method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgdrugfuture.com The general mechanism proceeds through the condensation of an aromatic aldehyde and 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization and aromatization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isoquinoline core. wikipedia.org

While the classical Pomeranz–Fritsch reaction is primarily used for isoquinoline synthesis, modifications of this reaction have been successfully applied to the synthesis of carboline frameworks, which are isomers of pyridoindolones. A notable example is the Jackson and Shannon modification, which has been utilized in the synthesis of 5H-pyrido[4,3-b]indole (γ-carboline). sciforum.net This modified approach involves the cyclization of a tosyl derivative of an amine under milder acidic conditions, such as 6N HCl in dioxane. sciforum.net The synthesis starts from 3-formylindole, which is first converted to the corresponding imine with aminoacetaldehyde diethyl acetal, followed by reduction to the amine and subsequent tosylation. sciforum.net The final acid-catalyzed cyclization of the tosyl-protected amine, however, can be inefficient in terms of the removal of the tosyl group and subsequent oxidation to the fully aromatic γ-carboline, with the dihydro intermediate being a major product. sciforum.net

The following table summarizes the key steps and yields for the synthesis of 5H-pyrido[4,3-b]indole via the modified Pomeranz-Fritsch reaction. sciforum.net

StepReagents and ConditionsProduct Yield
Formation of Aminei) Toluene, Aminoacetaldehyde diethyl acetal, Δ; ii) NaBH4, EtOH85%
Tosylationp-toluenesulphonyl chloride, Pyridine, 2h, RT65%
Cyclization, Detosylation, and OxidationDioxane, 6N HCl, reflux or MW15-29%

Trifluoroacetic acid (TFA) is a versatile and effective catalyst for various organic transformations, including the synthesis of complex heterocyclic systems. A notable application is the development of an efficient, high-pressure-assisted protocol for the synthesis of novel pyrido[1′,2′:2,3] researchgate.netnih.govrsc.orgtriazino[5,6-b]indole derivatives. This strategy involves the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with indoline-2,3-dione (isatin) derivatives. researchgate.netnih.govnih.gov

The use of a Q-tube reactor allows the reaction to be conducted under high-pressure conditions, which has been found to be superior to traditional refluxing conditions. nih.govnih.gov The reaction is catalyzed by TFA (10 mol%) in the presence of acetic acid in ethanol (B145695) at 130 °C for 30 minutes. rsc.org This method offers several advantages, including short reaction times, high yields, operational simplicity, and a broad substrate scope. rsc.org

The reaction conditions for the TFA-catalyzed synthesis of pyrido[1′,2′:2,3] researchgate.netnih.govrsc.orgtriazino[5,6-b]indole derivatives are summarized in the table below. rsc.org

Reactant 1Reactant 2 (Isatin derivative)Catalyst/AdditivesSolventTemperatureTimeProduct Yield
1-amino-2-iminopyridine derivativeIsatinTFA (10 mol%), AcOH (3 equiv)EtOH130 °C30 minExcellent
1-amino-2-iminopyridine derivative5-bromoisatin (B120047)TFA (10 mol%), AcOH (3 equiv)EtOH130 °C30 minExcellent
1-amino-2-iminopyridine derivative5-nitroisatin (B147319)TFA (10 mol%), AcOH (3 equiv)EtOH130 °C30 minExcellent

Notably, the use of 5-bromoisatin and 5-nitroisatin resulted in better yields compared to unsubstituted isatin. rsc.org This TFA-catalyzed approach provides a powerful and efficient route to a unique class of fused pyridoindole derivatives.

Rearrangement Reactions in Pyridoindolone Synthesis

Rearrangement reactions offer a powerful tool for the construction of complex molecular architectures from simpler starting materials. In the context of pyridoindolone synthesis, the use of enaminones as versatile precursors has been explored. A notable example is the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-9-ones from enaminones, which highlights an emerging reactivity pattern for these compounds beyond their typical use in nucleophilic additions and cyclizations. researchgate.net

Another relevant area of rearrangement reactions in indole chemistry is the oxidative rearrangement of tetrahydro-β-carbolines (THβCs). This transformation is a key step in the biosynthesis of many spirooxindole natural products and has been extensively studied for the synthesis of these biologically active compounds. researchgate.netnih.gov Various oxidants, such as trichloroisocyanuric acid (TCCA), have been employed to mediate this rearrangement, providing access to a wide range of spiro[pyrrolidine-3,3]-oxindoles in excellent yields. nih.gov While this reaction does not directly yield the pyrido[3,2-b]indol-9-one core, it represents a significant rearrangement reaction within the broader class of indole alkaloids and related heterocyclic systems.

The following table provides an overview of the TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles. nih.gov

Substrate (Tetrahydro-β-carboline)Oxidant (equiv.)SolventTemperatureTimeProduct (Spirooxindole) Yield
N-protected THBCTCCA (0.35)THF/water (1:1)Room Temp.30 minup to 99%

The development of novel rearrangement reactions starting from readily available precursors remains an active area of research for the efficient construction of the pyridoindolone scaffold.

One-Pot Synthetic Protocols for Efficient Pyrido[3,2-b]indole Derivative Production

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single operation, thereby reducing reaction time, cost, and waste. acs.orgtandfonline.com Several one-pot protocols have been developed for the synthesis of pyrido[2,3-b]indole derivatives, which are isomers of the target pyrido[3,2-b]indole system. These methodologies often employ domino reactions under microwave irradiation, leading to high yields and regioselectivities. acs.org

For instance, a series of novel polyfunctionalized pyrido[2,3-b]indoles have been synthesized via three- or four-component domino reactions. acs.org These reactions utilize readily available starting materials and proceed with short reaction times and easy workup procedures. acs.org One such protocol involves the use of 10 mol% t-BuOK as a catalyst at 90 °C for 20 minutes under microwave irradiation, yielding a variety of pyrido[2,3-b]indoles in good yields. acs.org

Another efficient microwave-assisted, catalyst-free, one-pot three-component reaction has been developed for the synthesis of indole-substituted dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com This method involves the reaction of 2,6-diaminopyrimidin-4-one, various aryl aldehydes or isatins, and 3-cyanoacetyl indoles. tandfonline.com

The following table summarizes a selection of one-pot reactions for the synthesis of pyridoindole-related structures.

Reaction TypeComponentsCatalyst/ConditionsProductYields
Three/Four-Component Domino Reaction acs.orgVaries10 mol % t-BuOK, MW, 90 °C, 20 minPolyfunctionalized pyrido[2,3-b]indolesGood
Three-Component Reaction tandfonline.com2,6-diaminopyrimidin-4-one, aryl aldehydes/isatins, 3-cyanoacetyl indolesMW, catalyst-freeIndole-substituted dihydropyrido[2,3-d]pyrimidinesHigh
Three-Component Reaction for Spirooxindoles nih.govIsatin, two different 1,3-dicarbonyl compoundsLewis acid (e.g., SnCl4), thermal or MWSpirooxindole pyranochromenedione derivativesHigh

These examples of one-pot synthetic protocols highlight the power of multicomponent strategies in rapidly accessing diverse and complex heterocyclic scaffolds, and such approaches hold significant promise for the efficient production of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one and its derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Pyrido 3,2 B Indol 9 One Derivatives

Investigating Substituent Effects on Biological Activity

The biological potency of pyridoindole derivatives is highly sensitive to the nature and position of substituents on the core structure. SAR studies have been crucial in identifying key modification sites that enhance desired activities, particularly antiproliferative effects.

The substitution patterns on aryl groups attached to the pyridoindole nucleus play a critical role in modulating biological activity. For instance, in a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives designed as tubulin polymerization inhibitors, the substitution on the A-ring (the aryl group) was systematically varied to probe the SAR. nih.gov One of the most potent compounds in this series featured a 3,4,5-trimethoxyphenyl group, highlighting the importance of specific methoxy (B1213986) substitutions on the phenyl ring. nih.gov

Further exploration into disubstituted phenyl derivatives within a class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole potentiators revealed that the introduction of a second substituent was generally beneficial. acs.org A small set of compounds bearing a fluorine atom at position 6 of the phenyl ring, in addition to another substituent, led to derivatives with efficacy comparable or superior to the initial hit compound, demonstrating potencies in the double-digit nanomolar range. acs.org This indicates that multi-substitution patterns can significantly enhance bioactivity.

In studies of pyrido[3,4-b]indoles, the combination of a 1-naphthyl group at the C1 position and a methoxy group at the C6 position resulted in the highest antiproliferative potency against a range of cancer cell lines. nih.govnih.gov Methylating the N9 position, however, was found to disrupt binding interactions, such as hydrogen bonds involving the N9 hydrogen, leading to reduced activity. nih.govresearchgate.net

Compound ClassSubstitution PositionSubstituentImpact on BioactivitySource
9-aryl-5H-pyrido[4,3-b]indolesA-ring (Aryl)3,4,5-trimethoxyphenylStrong antiproliferative activity (IC50 = 8.7 ± 1.3 μM vs. HeLa) nih.gov
Tetrahydro-γ-carbolinesPhenyl RingDisubstitution (e.g., with Fluorine)Beneficial; potency in the double-digit nanomolar range acs.org
Pyrido[3,4-b]indolesC1 and C61-Naphthyl (C1) and Methoxy (C6)Highest antiproliferative potency nih.govnih.gov
Pyrido[3,4-b]indolesN9MethylDisrupted binding interactions, reduced activity nih.govresearchgate.net

Modifying the core structure by replacing or adding heterocyclic rings has been a successful strategy for developing potent pyridoindole derivatives. Research on pyrido[3,4-b]indoles showed that replacing a C1 naphthyl substituent with a 4-quinolyl group produced a compound with potent antiproliferative activity, comparable to the lead compound. nih.gov Other quinoline (B57606) analogs displayed moderate activity, indicating that the specific nature and attachment point of the heterocyclic replacement are crucial. nih.gov

The synthesis of various indole-fused heterocycles, such as pyrazino[1,2-a]indoles, has shown that structural modifications can yield pharmacophores effective for a range of diseases. mdpi.com These studies demonstrate that the core pyridoindole scaffold is amenable to significant structural changes, allowing for the fine-tuning of its biological properties by incorporating different heterocyclic systems.

Pharmacophore Modeling and Ligand-Based Design

QSAR and pharmacophore modeling are powerful computational tools used to understand the structural requirements for the biological activity of pyridoindole derivatives and to guide the design of new, more potent compounds.

Two-dimensional (2D) fingerprint descriptors, which encode the structural features of a molecule, have been successfully used to build predictive QSAR models for pyridoindole derivatives. In a study on new pyrido[3,4-b]indole derivatives, a kernel-based partial least squares (KPLS) regression analysis was performed using chemical 2D fingerprint descriptors. nih.govnih.gov This method yielded successful predictive QSAR models for the antiproliferative activity against HCT116 colon cancer and two pancreatic cancer cell lines (HPAC and Mia-PaCa2). nih.govnih.gov The models showed high coefficients of determination (R²) for the training sets (0.99, 0.99, and 0.98, respectively) and good predictive ability for the external test sets. nih.govnih.gov The study found that the atom triplet fingerprint was the best 2D descriptor for the HCT116 and HPAC data, while the linear fingerprint descriptor worked best for the Mia-PaCa2 data. nih.govnih.gov

Three-dimensional (3D)-QSAR studies provide a more detailed understanding of the spatial arrangement of functional groups required for activity. For pyrido[3,4-b]indole derivatives, a pharmacophore-based 3D-QSAR study using PHASE (Pharmacophore Alignment and Scoring Engine) generated a four-point pharmacophore model. nih.govnih.gov This model consisted of one hydrogen bond donor (D) and three ring (R) elements. nih.govnih.gov It successfully produced a 3D-QSAR model for the HCT116 cell line data, visualizing the influence of electronic and hydrophobic effects, which aligned with the observed SAR. nih.gov

Similarly, 3D-QSAR studies on 5H-pyrido[4,3-b]indol-4-carboxamide derivatives as JAK2 inhibitors were conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The CoMFA model showed a high non-cross-validated coefficient (r²) of 0.976, with steric and electrostatic fields contributing 55.2% and 44.8% to the activity, respectively. nih.gov These models provide a structural basis for designing new inhibitors with enhanced potency. nih.gov

Model TypeCompound ClassKey Findings/StatisticsSource
2D-QSAR (KPLS)Pyrido[3,4-b]indolesTraining set R² up to 0.99. Best descriptors: Atom triplet and linear fingerprints. nih.govnih.gov
3D-QSAR (PHASE)Pyrido[3,4-b]indolesGenerated a 4-point pharmacophore model (1 Donor, 3 Rings). Training set R² = 0.683 for HCT116 data. nih.govnih.gov
3D-QSAR (CoMFA)5H-pyrido[4,3-b]indol-4-carboxamidesTraining set r² = 0.976. Steric (55.2%) and electrostatic (44.8%) fields are major contributors. nih.gov
3D-QSAR (CoMSIA)5H-pyrido[4,3-b]indol-4-carboxamidesTraining set r² = 0.929. Contributions from steric, electrostatic, hydrophobic, and H-bond fields. nih.gov

Structure-Fluorescence Activity Relationships of Pyridoindole Systems

Certain pyridoindole systems exhibit interesting photophysical properties, making them suitable for applications as fluorescent probes. The relationship between their structure and fluorescence is a key area of investigation. A series of 9H-pyrido[2,3-b]indole-based fluorophores were designed and studied, revealing that "push-pull" systems within these molecules led to a positive solvatochromic effect, with large Stokes shifts of up to 270 nm. researchgate.net

Theoretical calculations and experimental data showed that these compounds can exhibit a planarized intramolecular charge-transfer (PLICT) state. researchgate.net This property leads to a gradual increase in the luminescence quantum yield with increasing solvent polarity for certain derivatives. researchgate.net The fluorescence of these probes can be sensitive to environmental factors like pH. For example, one probe showed high sensitivity to local pH changes, while others exhibited a "turn-off" acidochromic response upon titration with trifluoroacetic acid. researchgate.net These findings highlight the potential of pyridoindoles for use in visual detection and cellular imaging applications. researchgate.net

Enantiomeric Purity and Stereochemical Considerations in SAR Studies

The investigation into the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of pyrido[3,2-b]indol-9-one derivatives places significant emphasis on the three-dimensional arrangement of atoms within the molecule. Stereochemistry, particularly the presence of chiral centers, can profoundly influence the pharmacological activity of these compounds. However, a review of the current scientific literature reveals a notable gap in research specifically addressing the enantiomeric purity and detailed stereochemical considerations for 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one derivatives.

While the synthesis of the racemic form of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-9-ones has been reported, there is a lack of published studies on their enantioselective synthesis or the separation of the resulting enantiomers. Consequently, there is no available data comparing the biological activities of the individual (R)- and (S)-enantiomers of this specific pyrido[3,2-b]indol-9-one scaffold.

The principles of medicinal chemistry underscore the critical importance of stereoisomerism in drug-receptor interactions. Chiral molecules can interact differently with biological targets, which are themselves chiral environments composed of L-amino acids and D-sugars. This can lead to one enantiomer (the eutomer) exhibiting significantly higher potency, a different pharmacological profile, or reduced toxicity compared to its mirror image (the distomer).

In the broader context of related heterocyclic compounds, the significance of stereochemistry has been noted. For instance, studies on other classes of indole (B1671886) derivatives have demonstrated that the spatial orientation of substituents is a key determinant of their biological effects. However, without specific research on this compound enantiomers, any discussion on their differential activity remains speculative.

Future research in this area would necessitate the development of methods for the asymmetric synthesis or chiral resolution of these compounds. Subsequent pharmacological evaluation of the enantiomerically pure forms would be essential to elucidate the stereochemical requirements for their biological activity. Such studies would provide invaluable insights for the rational design of more potent and selective derivatives.

Due to the absence of specific research data, a data table comparing the biological activities of the enantiomers of this compound derivatives cannot be provided at this time.

In Vitro Biological Activities and Molecular Mechanisms of Pyrido 3,2 B Indol 9 One Derivatives

Anticancer Potential and Mechanistic Insights

Derivatives of the pyridoindole nucleus have demonstrated significant promise as anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action is multifaceted, primarily involving the disruption of microtubule dynamics, leading to cell cycle arrest and programmed cell death.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

A number of novel synthesized pyrido[3,4-b]indole and pyrido[4,3-b]indole derivatives have shown potent, broad-spectrum antiproliferative activity. nih.govresearchgate.net These compounds have been evaluated against a panel of human cancer cell lines, including those of the colon (HCT116), pancreas (HPAC, Mia-PaCa2), breast (MCF-7), and cervix (HeLa), as well as gastric adenocarcinoma (SGC-7901). nih.govresearchgate.netnih.gov

One study identified a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives with moderate to strong antiproliferative activity. nih.gov Among these, compound 7k was particularly effective against HeLa cells, with an IC50 value of 8.7 ± 1.3 μM. nih.gov Another study on pyrido[3,4-b]indoles found that the combination of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position resulted in the best antiproliferative activity. nih.gov Specifically, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) showed the highest potency. nih.gov

The antiproliferative activity of these compounds is often in the nanomolar to low micromolar range, indicating their potential as lead compounds for the development of new cancer therapeutics. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Pyridoindole Derivatives

CompoundCell LineCancer TypeIC50 (μM)
Compound 7k HeLaCervical8.7 ± 1.3
SGC-7901Gastric>10
MCF-7Breast>10
Compound 11 HCT116ColonData not specified in nM
HPACPancreaticData not specified in nM
Mia-PaCa2PancreaticData not specified in nM
MCF-7BreastData not specified in nM

Tubulin Polymerization Inhibition and Microtubule Network Disruption

A primary mechanism by which pyridoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape. nih.gov By interfering with the dynamic process of tubulin assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, a key structure for chromosome segregation during mitosis. nih.gov

For instance, studies on the 9-aryl-5H-pyrido[4,3-b]indole derivative 7k demonstrated its ability to inhibit tubulin polymerization and disrupt the cellular microtubule network. nih.gov This disruption of microtubule dynamics is a hallmark of a class of anticancer agents known as microtubule-targeting agents. nih.gov

Cell Cycle Arrest and Induction of Apoptosis Pathways

The disruption of microtubule function by pyridoindole derivatives leads to a halt in the cell cycle, typically at the G2/M phase. nih.govnih.gov This phase is characterized by the cell preparing for and undergoing mitosis. By arresting cells in this phase, the compounds prevent cell division and proliferation. nih.gov Flow cytometry analysis of HeLa cells treated with compound 7k showed a significant accumulation of cells in the G2/M phase, rising from 10% in the control group to 53% at higher concentrations of the compound. nih.gov

Prolonged cell cycle arrest at the G2/M checkpoint often triggers apoptosis, or programmed cell death. nih.gov This is a crucial mechanism for eliminating damaged or cancerous cells. Further investigation into the effects of compound 7k revealed that it induces apoptosis in a dose-dependent manner. nih.gov This suggests that these pyridoindole derivatives not only stop cancer cells from dividing but also actively cause their demise.

Molecular Docking Analysis of Target Binding Sites

To understand the interaction between pyridoindole derivatives and their molecular target, tubulin, computational molecular docking studies have been performed. nih.gov These studies have consistently shown that these compounds likely bind to the colchicine-binding site on β-tubulin. nih.gov The colchicine (B1669291) site is a well-known target for a variety of tubulin inhibitors. nih.gov

Molecular docking analysis of compound 7k indicated a high binding affinity for the colchicine-binding pocket of tubulin. nih.gov This in silico evidence supports the experimental findings that these compounds inhibit tubulin polymerization and provides a structural basis for their mechanism of action. nih.gov The binding at this site physically obstructs the assembly of tubulin dimers into microtubules, leading to the observed biological effects.

Anti-Infective Activities

In addition to their anticancer properties, certain pyridoindole derivatives have also shown promise as anti-infective agents, particularly against protozoan parasites.

Anti-Leishmanial Activity Against Protozoan Parasites

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. st-andrews.ac.uk Visceral leishmaniasis, caused by species such as Leishmania infantum and Leishmania donovani, is the most severe form and can be fatal if left untreated. st-andrews.ac.uk There is a pressing need for new anti-leishmanial drugs due to issues with toxicity and resistance associated with current treatments. st-andrews.ac.uk

A series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have been synthesized and evaluated for their anti-leishmanial activity. st-andrews.ac.uk Several of these compounds exhibited potent inhibition against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of L. infantum and L. donovani. st-andrews.ac.uknih.gov

Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring influence the anti-leishmanial potency. nih.gov For instance, against L. infantum, para-substitution with methoxy or chloro groups, and ortho-substitution with a methyl group were found to be favorable for activity. nih.gov Against L. donovani, para-substitution with a methoxy group, and para- or meta-substitution with chloro groups were associated with significant activity. nih.gov

Table 2: Anti-Leishmanial Activity of Selected Pyrido[3,4-b]indole Derivatives against L. donovani

CompoundFormEC50 (μM)
Compound 7d Promastigotes0.91
Axenic amastigotes0.9
Intracellular amastigotes1.3
Compound 7g Promastigotes5.02
Axenic amastigotes3.8
Intracellular amastigotes6.3
Compound 7h Promastigotes4.0
Axenic amastigotes3.5
Intracellular amastigotes7.8
Compound 7n Promastigotes4.57
Axenic amastigotes2.2
Intracellular amastigotes5.6

Antibacterial Efficacy, including Against Multidrug-Resistant Gram-Negative Pathogens

A comprehensive search of scientific databases did not yield specific studies evaluating the antibacterial efficacy of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one or its derivatives against multidrug-resistant Gram-negative pathogens. Research on related isomeric structures, such as pyrido[2,3-b]indoles, has shown activity against these types of bacteria, but this cannot be extrapolated to the specific compound .

Targeting Bacterial DNA Gyrase and Topoisomerase IV

Consistent with the lack of general antibacterial studies, no research was found that specifically investigated the inhibitory activity of this compound derivatives on bacterial DNA gyrase and topoisomerase IV. These enzymes are common targets for antibacterial compounds, including some other classes of indole (B1671886) derivatives, but the specific interaction with the this compound scaffold has not been reported in the available literature.

Antiviral Properties (e.g., against Herpes Simplex Virus-1 (HSV-1), Dengue Virus, Hepatitis C Virus)

There is no specific information in the reviewed scientific literature regarding the antiviral properties of this compound or its derivatives against Herpes Simplex Virus-1 (HSV-1), Dengue virus, or Hepatitis C virus. While the indole nucleus is a common feature in various antiviral agents, dedicated studies on this particular pyridoindolone are not available.

Modulation of Ion Channel Function: CFTR Potentiation

The potential for this compound derivatives to act as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel has not been documented in the scientific literature.

Identification of Novel Pyridoindole Chemotypes as CFTR Potentiators

While research has identified other pyridoindole chemotypes, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, as novel CFTR potentiators, there are no available studies that have identified or investigated the this compound scaffold for this activity.

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1))

No specific studies on the inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by this compound or its derivatives were found in the public domain. IDO1 is a significant target in immunotherapy, and while various indole-based compounds have been investigated as inhibitors, research has not been extended to this specific molecule.

Anticonvulsant Activities of Indole-Derived Scaffolds

A review of the literature did not uncover any studies specifically examining the anticonvulsant properties of this compound or its direct derivatives. Although some tetracyclic indole scaffolds have been assessed for such activity, no data is available for the compound of interest.

Applications and Advanced Research Trajectories

Development of Fluorescent Probes and Sensors Based on Pyridoindole Scaffolds

The inherent fluorescence of many pyridoindole derivatives makes them attractive candidates for the design of probes and sensors. Their rigid, planar structure often leads to high quantum yields, while the potential for chemical modification allows for the fine-tuning of their photophysical properties.

pH-Sensitive Probes and Acidochromic Responses

Derivatives of the related 9H-pyrido[2,3-b]indole scaffold have been shown to exhibit significant changes in their fluorescence properties in response to variations in pH. nih.govresearchgate.net This acidochromic behavior is crucial for the development of probes that can monitor pH changes in specific cellular microenvironments. For instance, certain synthesized 9H-pyrido[2,3-b]indole-based probes have demonstrated a "turn-off" or "turn-off-on" fluorescent response when titrated with acid. nih.gov One such probe was characterized with a pKa of 5.5, indicating its high sensitivity to local pH fluctuations. nih.govresearchgate.net This sensitivity is critical for applications such as monitoring the acidic environments of lysosomes or endosomes within cells. The acidochromic response is often attributed to the protonation or deprotonation of nitrogen atoms within the heterocyclic system, which alters the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Acidochromic Properties of Selected 9H-Pyrido[2,3-b]indole Probes

Probe Type of Response Quenching Constant (M⁻¹) pKa
Probe 4b "turn-off-on" Not Reported 5.5
Probe 4d "turn-off" 1.6 x 10³ Not Reported

Data synthesized from research on 9H-pyrido[2,3-b]indole derivatives. nih.gov

Bioimaging Applications of Tunable Fluorescent Scaffolds

The pyrido[3,2-b]indolizine scaffold, a close structural relative, has been rationally designed as a versatile and tunable fluorescent platform for bioimaging. nih.govnih.gov Through computational modeling, researchers have successfully created a series of these fluorophores with emission colors spanning from blue to red. nih.govnih.gov A key advantage of these scaffolds is their ability to absorb light in the visible range (>400 nm) despite their relatively small molecular size (<300 g/mol ). nih.govnih.gov One particular derivative was developed into a "turn-on" probe for imaging lipid droplets in living cells without the need for washing steps, showcasing the potential for creating highly specific and efficient bioimaging agents. nih.govnih.gov The tunability of the emission wavelength is typically achieved by introducing different electron-donating or electron-withdrawing groups onto the core scaffold, which modulates the energy of the excited state.

Design of Peptide-Based Probes for Monitoring Protein–Peptide Interactions

The compact size and structural similarity of the pyrido[3,2-b]indolizine core to the amino acid tryptophan have inspired the creation of novel fluorogenic unnatural amino acids. nih.gov These have been incorporated into peptide chains to serve as probes for monitoring peptide-protein interactions. nih.govnih.gov The fluorescence of these probes can be designed to change upon binding to a target protein, providing a direct readout of the interaction. This approach is a powerful tool for studying the intricate networks of protein interactions that govern cellular processes. rsc.orguu.nl The use of peptide arrays containing these modified amino acids allows for high-throughput screening of protein binding partners. rsc.orguu.nl

Pyrido[3,2-b]indol-9-one as a Scaffold for Novel Chemical Entities in Drug Discovery Programs

The pyridoindole framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one core and its analogues are being explored for the development of new therapeutic agents. For example, a related scaffold, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one, has been identified as a novel chemotype for CCR2 antagonists, which are of interest for treating inflammatory diseases. nih.gov Similarly, various pyrido[3,4-b]indole derivatives have been synthesized and evaluated as potent, broad-spectrum anticancer agents. researchgate.netnih.gov These compounds have shown activity against aggressive cancers such as pancreatic, non-small cell lung, and triple-negative breast cancers. researchgate.netnih.gov Furthermore, derivatives of pyrido[3,4-b]indol-1-ones have been developed as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Table 2: Examples of Drug Discovery Programs Utilizing Pyridoindole-related Scaffolds

Scaffold Therapeutic Target Potential Application
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one CCR2 Chronic inflammatory diseases, diabetes, neuropathic pain
Pyrido[3,4-b]indole MDM2 Broad-spectrum anticancer

This table highlights research on scaffolds structurally related to this compound.

Utilization of Pyridoindole Compounds as Chemical Biology Tools for Target Identification and Validation

Beyond their direct therapeutic potential, pyridoindole compounds can be valuable tools in chemical biology for identifying and validating new drug targets. The process of target identification is a critical and often challenging step in drug discovery. princeton.edu Chemical probes, which are small molecules designed to interact with specific proteins, can be used to elucidate biological pathways and identify novel therapeutic targets.

The pyridoindole scaffold, with its amenability to chemical modification, is well-suited for the development of such probes. By incorporating reactive moieties or affinity tags (like biotin) onto the pyridoindole core, researchers can create molecules that covalently label their protein targets. princeton.edu Subsequent proteomic analysis can then identify these labeled proteins, revealing the molecular targets of the parent compound. This photoaffinity labeling (PAL) approach is a powerful method for deorphanizing drugs discovered through phenotypic screening and for validating their mechanism of action. princeton.edu While specific examples utilizing the this compound scaffold for target identification are not yet prominent in the literature, the general principles and the proven biological activity of the broader pyridoindole class make this an important future research trajectory. For instance, a synthetic derivative of jorunnamycin A, which contains a tetrahydroisoquinoline core, was used in conjunction with network pharmacology to identify ERK1/2 and MEK1 as molecular targets in non-small-cell lung cancer. mdpi.com This highlights a successful strategy that could be applied to bioactive pyridoindole compounds.

Conclusion and Future Research Directions in Pyrido 3,2 B Indol 9 One Chemistry

Summary of Current Research Achievements and Identified Challenges

Research into the broader class of pyridoindoles has led to significant advancements in synthetic chemistry and the identification of various biological activities. A notable achievement in the synthesis of the specific 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one core has been the development of a method utilizing enaminones as starting materials. researchgate.net This approach provides a direct route to this important heterocyclic system.

However, a primary challenge in the field is the relatively underexplored chemical space and biological profile of the this compound scaffold compared to its other isomers, such as the pyrido[4,3-b]indoles and pyrido[3,4-b]indoles. While these other isomers have been extensively studied for their anticancer and antimalarial properties, a comprehensive understanding of the specific structure-activity relationships (SAR) for the [3,2-b] fused system is lacking. A significant hurdle is the need for more diverse and efficient synthetic methodologies to generate a wider array of derivatives for biological screening. Furthermore, a detailed investigation into the fundamental chemical properties and reactivity of the this compound nucleus is required to facilitate further derivatization and application.

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for Pyridoindole Derivatives

The future of pyridoindole synthesis is geared towards the development of more efficient, versatile, and environmentally benign methods. Several emerging synthetic strategies hold considerable promise for the construction of this compound and its analogs.

One such approach is the use of visible light-photocatalyzed reactions . These methods offer mild reaction conditions and a high degree of functional group tolerance, making them an attractive alternative to traditional, often harsh, synthetic protocols. The application of photocatalysis to the synthesis of pyridoindoles could enable the construction of complex molecular architectures from simple precursors in a more sustainable manner.

Metal-catalyzed cross-coupling and cyclization reactions will continue to be a cornerstone of pyridoindole synthesis. The development of novel catalysts and ligands will likely lead to more efficient and selective transformations, allowing for the late-stage functionalization of the pyridoindolone core. This will be crucial for rapidly building libraries of analogs for biological evaluation.

In line with the principles of green chemistry , solvent-free or eco-friendly solvent-based reactions are gaining prominence. Mechanochemical synthesis , which involves reactions in the solid state with minimal or no solvent, presents a highly sustainable approach. The application of ball-milling and other mechanochemical techniques could significantly reduce the environmental impact of pyridoindole synthesis.

Synthetic MethodologyKey FeaturesPotential Advantages for Pyrido[3,2-b]indol-9-one Synthesis
Visible Light Photocatalysis Mild reaction conditions, high functional group toleranceAccess to novel bond formations, reduced energy consumption
Advanced Metal Catalysis High efficiency and selectivity, late-stage functionalizationRapid diversification of the pyridoindolone scaffold
Mechanochemistry Solvent-free or reduced solvent usage, high energy efficiencyEnvironmentally friendly, potential for novel reactivity
Flow Chemistry Precise control over reaction parameters, enhanced safetyImproved scalability and reproducibility of synthetic routes

Exploration of New Biological Targets and Disease Indications for Pyridoindolones

While the biological activity of this compound itself is not extensively documented, the broader pyridoindole class has shown a wide range of pharmacological effects, suggesting promising avenues for future investigation of this specific isomer.

Derivatives of the isomeric pyrido[4,3-b]indoles have been identified as potent tubulin polymerization inhibitors , a well-established target for anticancer drug development. nih.gov Similarly, pyrido[3,4-b]indole derivatives have been investigated as inhibitors of the MDM2-p53 interaction , another critical pathway in cancer progression. nih.govresearchgate.net These findings strongly suggest that the this compound scaffold could also serve as a template for the design of novel anticancer agents. Future research should focus on synthesizing and screening a library of these compounds against a panel of cancer cell lines and relevant molecular targets.

Furthermore, pyrido[3,2-b]indole derivatives have demonstrated significant antimalarial activity . nih.gov This opens up the possibility of developing new treatments for infectious diseases based on the this compound core. Screening against various parasitic and microbial pathogens could uncover novel therapeutic leads.

The structural similarity of pyridoindoles to endogenous neurotransmitters also points towards their potential in treating neurological disorders . Exploration of their activity on targets within the central nervous system, such as receptors and enzymes involved in neurodegeneration and mood disorders, could be a fruitful area of research.

Pyridoindole IsomerBiological Target/ActivityPotential Disease Indication
Pyrido[4,3-b]indoleTubulin Polymerization InhibitionCancer
Pyrido[3,4-b]indoleMDM2-p53 Interaction InhibitionCancer
Pyrido[3,2-b]indoleAntimalarial ActivityMalaria
General PyridoindolonesCNS Targets (speculative)Neurological Disorders

Advanced Computational Design Strategies for Rational Drug Discovery

Rational drug discovery, aided by advanced computational techniques, will be instrumental in accelerating the development of therapeutic agents based on the this compound scaffold.

Molecular docking simulations can be employed to predict the binding modes and affinities of novel pyridoindolone derivatives to various biological targets. For instance, docking studies on pyrido[3,4-b]indole derivatives have provided valuable insights into their interaction with the MDM2 protein. nih.govresearchgate.net Similar in silico screening of virtual libraries of this compound analogs against known and novel targets can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of pyridoindolones with their biological activity. These models can guide the design of new derivatives with improved potency and selectivity.

Pharmacophore modeling can help identify the key structural features required for a pyridoindolone to interact with a specific biological target. This information is invaluable for designing new molecules with desired pharmacological profiles.

The integration of these computational tools will enable a more focused and efficient approach to drug discovery, reducing the time and resources required to identify promising lead compounds.

Synergistic Approaches Integrating Synthesis, Biological Evaluation, and Theoretical Chemistry in Pyridoindole Research

The future success of research into this compound and its derivatives will rely on a highly integrated and synergistic approach that combines the expertise of synthetic chemists, biologists, and computational scientists.

This iterative cycle would begin with the computational design of a focused library of pyridoindolone derivatives targeting a specific biological pathway. These virtual compounds would then be prioritized for chemical synthesis using the emerging and sustainable methodologies discussed earlier. The synthesized compounds would undergo rigorous biological evaluation to determine their potency, selectivity, and mechanism of action.

The experimental data from these biological assays would then be fed back into the computational models to refine the SAR and guide the design of the next generation of compounds. This closed-loop approach, where theoretical predictions are experimentally validated and the results used to improve the theoretical models, will be crucial for the efficient optimization of lead compounds.

By fostering close collaboration between these disciplines, researchers can accelerate the discovery and development of novel therapeutic agents and functional materials based on the versatile this compound scaffold, unlocking its full potential in medicine and beyond.

Q & A

Basic Questions

Q. What safety protocols should be prioritized when handling 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a tightly sealed container in a dry, ventilated area away from oxidizers and heat sources to prevent decomposition into toxic gases .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure eyewash stations and safety showers are accessible .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Waste Disposal : Follow federal and local regulations for hazardous waste, avoiding environmental release .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., ~201°C for related pyridoindoles) with literature values to assess purity .
  • Spectroscopic Techniques :
  • 1H NMR : Analyze aromatic proton environments (e.g., δ 7.0–8.5 ppm for pyridoindole derivatives) .
  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., 168.2 g/mol for pyrido[4,3-b]indole analogs) and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare pyridoindole derivatives like this compound?

  • Methodological Answer :

  • β-Carboline Precursors : React β-carbolines with substituted aldehydes or ketones under acidic or catalytic conditions to form pyridoindole scaffolds .
  • Cyclization Strategies : Use microwave-assisted or reflux conditions with catalysts (e.g., Pd/C) to optimize yield (62–78% reported for similar compounds) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during pyridoindole derivative characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR and IR data with structurally analogous compounds (e.g., 9H-Pyrido[3,4-b]indole, CAS 244-63-3) to identify isomer-specific shifts .
  • Isotopic Labeling : Use ¹³C-labeled precursors to clarify ambiguous carbon environments in crowded spectral regions .
  • Computational Modeling : Simulate NMR chemical shifts via DFT calculations (e.g., B3LYP/6-311+G(d,p)) to validate experimental results .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of pyridoindole analogs?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methyl, methoxy) at positions 1, 6, or 7 to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs for receptor binding affinity (e.g., serotonin receptors) using radioligand displacement assays .
  • Data Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with activity trends .

Q. How should stability studies be designed to evaluate pyridoindole degradation under varying conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose samples to elevated temperatures (40–60°C), UV light, or humidity (75% RH) for 4–12 weeks .
  • Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Track loss of parent compound over time .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) using first-order or Arrhenius models .

Q. What strategies optimize reaction yields in the synthesis of substituted pyridoindoles?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, CuI, or organocatalysts to enhance cross-coupling efficiency in heterocycle formation .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) versus toluene for solubility and reaction kinetics .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to detect intermediates and adjust reaction times dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.